N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride

Description

Chemical Identity and Nomenclature

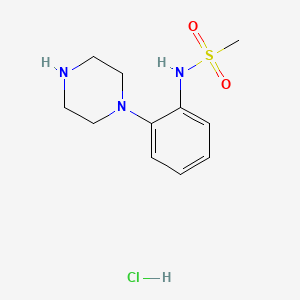

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride exhibits a well-defined molecular structure characterized by precise chemical nomenclature that reflects its complex arrangement of functional groups. The compound possesses the molecular formula C11H18ClN3O2S, indicating the presence of eleven carbon atoms, eighteen hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight of 291.8 grams per mole places this compound within the optimal range for drug-like molecules, consistent with established pharmaceutical development guidelines.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating it as N-(2-piperazin-1-ylphenyl)methanesulfonamide hydrochloride. Alternative nomenclature systems identify the compound as N-[2-(piperazin-1-yl)phenyl]methylsulphonamide hydrochloride, reflecting variations in chemical naming conventions across different databases and suppliers. The Chemical Abstracts Service has assigned the unique identifier 199105-19-6 to this compound, ensuring unambiguous identification across scientific literature and commercial applications.

The structural configuration reveals a phenyl ring substituted at the ortho position with a piperazine moiety, while the methanesulfonamide group provides additional functionality through its sulfonyl linkage. The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to its free base counterpart. This salt formation represents a common pharmaceutical strategy for improving the handling properties and bioavailability of amine-containing compounds.

Historical Context in Medicinal Chemistry

The development of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride reflects a rich historical progression in medicinal chemistry that spans nearly a century of pharmaceutical innovation. The sulfonamide component of this compound traces its origins to the groundbreaking discovery of Prontosil in the 1930s, which marked the beginning of the modern chemotherapy era. This initial breakthrough demonstrated that synthetic compounds could effectively combat bacterial infections, establishing sulfonamides as one of the first classes of antimicrobial agents and paving the way for subsequent pharmaceutical developments.

The incorporation of piperazine moieties into drug design emerged as a distinct trend in the mid-twentieth century, initially focusing on central nervous system applications. Early research recognized piperazine-containing compounds for their psychoactive properties, leading to the development of numerous antipsychotic and antihistamine medications. The six-membered nitrogen-containing heterocycle proved particularly valuable due to its conformational flexibility and ability to interact with diverse biological targets.

The strategic combination of piperazine and sulfonamide functionalities represents a more recent evolution in drug design philosophy, emerging from the recognition that hybrid molecules could potentially offer superior therapeutic profiles compared to their individual components. This approach reflects the modern understanding of polypharmacology, where single compounds are designed to interact with multiple targets simultaneously, potentially reducing side effects while maintaining or enhancing efficacy.

Historical patent literature from 2010 onwards reveals increasing interest in piperazine derivatives for therapeutic applications, with patents describing molecular designs that incorporate this heterocycle for central nervous system agents, anticancer therapies, cardioprotective agents, antiviral compounds, anti-tuberculosis treatments, anti-inflammatory agents, and antidiabetic medications. This broad therapeutic potential has maintained piperazine as a priority scaffold in contemporary pharmaceutical research.

Significance of Piperazine and Sulfonamide Moieties in Drug Design

The strategic importance of piperazine and sulfonamide moieties in contemporary drug design stems from their complementary pharmacological properties and their proven track record in approved pharmaceutical products. Piperazine derivatives have demonstrated remarkable versatility across therapeutic areas, with applications extending far beyond their initial recognition for central nervous system activity. Research has documented piperazine-containing compounds exhibiting anticancer, cardioprotective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine properties, alongside their continued utility in pain management and medical imaging applications.

The piperazine ring system offers distinct advantages in molecular design due to its conformational flexibility and capacity for diverse substitution patterns. This six-membered nitrogen-containing heterocycle can adopt various conformations that facilitate optimal binding interactions with biological targets. The presence of two nitrogen atoms within the ring structure provides multiple sites for chemical modification, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Additionally, piperazine incorporation often enhances aqueous solubility, a critical factor in drug development that influences bioavailability and formulation strategies.

Sulfonamide moieties have maintained their relevance in modern medicinal chemistry through their exceptional metabolic stability and resistance to reduction and oxidation reactions. These functional groups demonstrate the ability to increase hydrophilicity while modifying the site of action in drug design applications. Contemporary analysis reveals that sulfonamides accounted for twenty-five percent of all sulfur-containing drugs approved by regulatory authorities in 2019, with applications extending to antibiotics, cancer therapeutics, central nervous system disorders, diabetes management, and dementia treatment.

The combination of piperazine and sulfonamide functionalities within a single molecular framework represents an advanced approach to pharmaceutical design that leverages the individual strengths of each component. This hybrid strategy has proven particularly effective in addressing complex therapeutic challenges that require modulation of multiple biological pathways. The sulfonamide group provides metabolic stability and appropriate physicochemical properties, while the piperazine moiety contributes conformational flexibility and target specificity.

Properties

IUPAC Name |

N-(2-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZJYEBQRPWIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611966 | |

| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199105-19-6 | |

| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride typically involves the reaction of 2-(piperazin-1-yl)aniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating viral infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit viral replication by interfering with the viral RNA polymerase enzyme. This inhibition prevents the synthesis of viral RNA, thereby reducing the viral load in infected cells .

Comparison with Similar Compounds

Structural Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide | Piperazine-phenyl backbone | Methanesulfonamide group; hydrochloride salt | ~341.3 (calculated) |

| Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) | Bis-sulfonylphenyl scaffold | Dual sulfonyl groups, methoxy substituents | ~666.7 |

| SR141716A (Rimonabant) | Pyrazole-carboxamide core | Chlorophenyl, dichlorophenyl, piperidine groups | ~509.6 |

| SR144528 | Bicyclic heptane-pyrazole hybrid | Chloro-methylphenyl, methylbenzyl groups | ~582.1 |

Key Observations :

Receptor Selectivity and Functional Activity

| Compound | Primary Target | Selectivity | Functional Activity |

|---|---|---|---|

| N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide | Not explicitly reported | — | Hypothesized inverse agonism (based on sulfonamide-piperazine motifs) |

| Sch225336 | CB2 | High (CB2 > CB1) | CB2-selective inverse agonist |

| SR141716A (Rimonabant) | CB1 | High (CB1 > CB2) | CB1 inverse agonist (anti-obesity applications) |

| SR144528 | CB2 | Moderate | CB2 inverse agonist/antagonist |

Key Observations :

- Sch225336’s bis-sulfonyl design confers high CB2 selectivity, whereas the simpler sulfonamide in the target compound may lack comparable receptor discrimination .

- SR141716A and SR144528 demonstrate the importance of halogenation (Cl, CH₃) for receptor binding, a feature absent in the target compound.

Pharmacokinetic and Solubility Profiles

| Compound | Solubility (HCl salt) | LogP (Predicted) | Metabolic Stability |

|---|---|---|---|

| N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide | High (due to HCl salt) | ~2.1 | Moderate (piperazine metabolism likely) |

| Sch225336 | Low (neutral sulfonamide) | ~4.8 | Low (sulfonyl groups resist hydrolysis) |

| SR141716A | Moderate | ~5.3 | High (chlorine groups slow oxidation) |

Key Observations :

- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral sulfonamides like Sch225334.

Biological Activity

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride, also known as NSC 690684, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and psychiatry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of N-(2-(piperazin-1-yl)phenyl)methanesulfonamide hydrochloride is primarily linked to its interaction with various molecular targets. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression through chromatin modification. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, providing a potential therapeutic avenue for treating malignancies.

Additionally, this compound interacts with neurotransmitter receptors, particularly dopamine receptors, suggesting its potential use as an antipsychotic agent. In vitro studies indicate that it may preferentially target certain receptor subtypes, potentially reducing side effects associated with traditional antipsychotics.

Biological Activity

Research has demonstrated significant biological activity of N-(2-(piperazin-1-yl)phenyl)methanesulfonamide hydrochloride across various cancer cell lines:

| Cancer Type | Cell Line | Activity Observed |

|---|---|---|

| Leukemia | K562 | Cytotoxicity observed |

| Melanoma | A375 | Significant cell death |

| Colon Cancer | HCT116 | Induction of apoptosis |

The compound exhibits cytotoxic effects against these cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Anticancer Properties : In a study evaluating the cytotoxic effects of N-(2-(piperazin-1-yl)phenyl)methanesulfonamide hydrochloride on various cancer cell lines, significant cell death was noted in leukemia and melanoma models. The study attributed this effect to the compound's ability to induce apoptosis through HDAC inhibition.

- Antipsychotic Potential : Another research effort focused on the compound's interaction with dopamine receptors. The findings suggested that it could modulate dopaminergic signaling pathways effectively, which are crucial in treating psychiatric disorders. This modulation may lead to fewer side effects compared to existing treatments.

- Comparative Analysis with Similar Compounds : A comparative analysis was conducted with structurally similar compounds, highlighting differences in biological activity based on substituents on the piperazine ring. For instance:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-[4-(4-acetylpiperazin-1-yl)phenyl]methanesulfonamide | Contains an acetyl group on the piperazine ring | Different pharmacokinetics |

| N-[4-(2-methylpiperazin-1-yl)phenyl]methanesulfonamide | Features a methyl substitution | Alters binding properties |

| N-[4-(2-chloro-piperazin-1-yl)phenyl]methanesulfonamide | Contains a chlorine substituent | Enhanced lipophilicity |

This table illustrates how minor structural changes can significantly impact the pharmacological profile of related compounds.

Q & A

Q. What are the key considerations for synthesizing N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves coupling a piperazine derivative with a methanesulfonamide precursor. A critical step is the selective functionalization of the phenyl ring at the 2-position to introduce the piperazine moiety. Optimization may include:

- Reagent selection : Use of coupling agents like EDCl/HOBt for amide bond formation (if intermediates require it) .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity while minimizing side reactions.

- Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition .

- Purification : Column chromatography (silica gel, eluting with methanol/DCM gradients) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., piperazine protons at δ 2.5–3.5 ppm, aromatic protons from the phenyl group) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M-Cl] ions for the hydrochloride salt) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95% by area under the curve) .

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Q. How can researchers address solubility challenges during in vitro assays?

- Solvent systems : Use DMSO for stock solutions (e.g., 10 mM), followed by dilution in assay buffers containing detergents (e.g., 0.1% Tween-80) to prevent precipitation .

- pH adjustment : The hydrochloride salt improves aqueous solubility at physiological pH (6.5–7.5) due to protonation of the piperazine nitrogen .

- Co-solvents : Add low percentages of PEG-400 or cyclodextrins to enhance solubility without cytotoxicity .

Advanced Research Questions

Q. How can the compound’s selectivity for target proteins (e.g., kinases) be systematically evaluated?

- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to measure IC values against >100 kinases. Prioritize LRRK2 or other piperazine-targeted kinases based on structural analogs .

- Competitive binding assays : Employ fluorescence polarization (FP) or surface plasmon resonance (SPR) to assess binding affinity and off-target interactions .

- Structural modeling : Docking studies (e.g., Schrödinger Glide) to predict interactions with ATP-binding pockets or allosteric sites, guiding mutagenesis experiments .

Q. What experimental strategies are effective in resolving contradictions in pharmacokinetic data across studies?

- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS. Compare degradation rates to identify species-specific differences .

- Plasma protein binding (PPB) : Use equilibrium dialysis to measure free fraction differences, which may explain variability in bioavailability .

- In vivo cross-validation : Conduct parallel studies in multiple animal models (e.g., rats, mice) under standardized dosing protocols to isolate confounding factors .

Q. How can researchers design dose-response studies to account for non-linear pharmacokinetics?

- Tiered dosing : Test a wide range (e.g., 0.1–100 mg/kg) in preclinical models, with frequent sampling to capture absorption phases and saturation effects .

- Mechanistic modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate concentration-time profiles and optimize dosing intervals .

- Biomarker integration : Corrogate pharmacodynamic markers (e.g., target phosphorylation for kinase inhibitors) with plasma concentrations to establish efficacy thresholds .

Q. What methodologies are suitable for characterizing metabolic pathways and identifying reactive intermediates?

- Metabolite identification : Use high-resolution LC-MS/MS with stable isotope labeling (e.g., C or N) to trace metabolic transformations .

- Reactive intermediate trapping : Incubate the compound with glutathione (GSH) or potassium cyanide (KCN) in microsomal preparations to capture electrophilic intermediates .

- CYP enzyme mapping : Inhibit specific CYP isoforms (e.g., CYP3A4 with ketoconazole) to identify primary metabolic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.